molecular formula C13H10F2S B8000578 1,3-Difluoro-2-(phenylsulfanylmethyl)benzene

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene

Cat. No.: B8000578
M. Wt: 236.28 g/mol
InChI Key: VCGSYAMHZDUYAF-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S. This compound is characterized by the presence of two fluorine atoms and a phenylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-difluorobenzene with phenylsulfanylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the phenylsulfanyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(phenylsulfanylmethyl)benzene involves its interactions with various molecular targets. The fluorine atoms and phenylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(methylsulfanylmethyl)benzene
  • 1,3-Difluoro-2-(phenylsulfanyl)benzene
  • 1,3-Difluoro-2-(phenylsulfanylethyl)benzene

Uniqueness

1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a phenylsulfanyl group makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1,3-difluoro-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSYAMHZDUYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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